molecular formula C8H7F2NO B8758097 1-(2,6-Difluoropyridin-3-YL)propan-1-one CAS No. 885132-93-4

1-(2,6-Difluoropyridin-3-YL)propan-1-one

Cat. No.: B8758097
CAS No.: 885132-93-4
M. Wt: 171.14 g/mol
InChI Key: LEUYZJPYRBLIRT-UHFFFAOYSA-N
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Description

1-(2,6-Difluoropyridin-3-YL)propan-1-one is a fluorinated pyridine derivative featuring a ketone group at the propan-1-one position and fluorine atoms at the 2- and 6-positions of the pyridine ring. Pyridine-based ketones are often intermediates in synthesis due to their ability to undergo nucleophilic additions or serve as hydrogen-bond acceptors.

Properties

CAS No.

885132-93-4

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

1-(2,6-difluoropyridin-3-yl)propan-1-one

InChI

InChI=1S/C8H7F2NO/c1-2-6(12)5-3-4-7(9)11-8(5)10/h3-4H,2H2,1H3

InChI Key

LEUYZJPYRBLIRT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N=C(C=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the propan-1-one backbone but differ in substituents and heterocyclic systems, leading to divergent physicochemical and functional properties:

Compound Name Core Structure Key Substituents Potential Applications Reference
1-(2,6-Difluoropyridin-3-YL)propan-1-one Pyridine 2,6-difluoro, propan-1-one Pharmaceutical intermediates N/A
(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one Phthalazine + diaminopyrimidine Complex aromatic/heterocyclic substituents Anticancer agents, enzyme inhibitors
1-(2-methyl-5-propan-2-yl-1-cyclohex-2-enyl)propan-1-one (Neroli Ketone) Cyclohexene Methyl, isopropyl Fragrance industry
1-(4-Benzyloxyphenyl)-2-(4-hydroxy-4-phenyl-1-piperidyl)propan-1-one Benzyloxyphenyl + piperidine Benzyloxy, piperidyl CNS drug candidates
Key Observations:
  • Electronic Effects : Fluorine’s electron-withdrawing nature in 1-(2,6-Difluoropyridin-3-YL)propan-1-one increases the ketone’s electrophilicity compared to benzyloxy (electron-donating) substituents in ’s compounds . This enhances reactivity toward nucleophiles, a trait valuable in synthesis.
  • Lipophilicity: The difluoropyridinyl group likely confers higher polarity and water solubility than Neroli Ketone’s cyclohexenyl system, which is nonpolar and volatile .

Physicochemical Properties (Inferred)

Property 1-(2,6-Difluoropyridin-3-YL)propan-1-one Neroli Ketone Compound
Molecular Formula C₈H₆F₂NO (estimated) C₁₃H₂₀O Variable (e.g., C₂₄H₂₈NO₃)
Polarity High (due to F and pyridine) Low (cyclic hydrocarbon) Moderate (benzyloxy/piperidine)
Volatility Low High Low
Reactivity High (activated ketone) Low Moderate

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